molecular formula C13H8N2O B188191 Benzo[h][1,6]naphthyridine-5-carbaldehyde CAS No. 69164-27-8

Benzo[h][1,6]naphthyridine-5-carbaldehyde

Cat. No. B188191
CAS RN: 69164-27-8
M. Wt: 208.21 g/mol
InChI Key: PNCCXVYVMZWAQH-UHFFFAOYSA-N
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Description

“Benzo[h][1,6]naphthyridine-5-carbaldehyde” is a compound that belongs to the class of 1,6-naphthyridines . These compounds are of significant interest in the field of medicinal chemistry due to their wide range of biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant properties .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, such as “Benzo[h][1,6]naphthyridine-5-carbaldehyde”, has been a subject of extensive research. One method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines when one equivalent of arylboronic acid is used, and diarylated-1,6-naphthyridines when two equivalents are used .


Molecular Structure Analysis

The molecular structure of “Benzo[h][1,6]naphthyridine-5-carbaldehyde” is characterized by the fusion of two pyridine rings through two adjacent carbon atoms. This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The chemical reactivity of 1,6-naphthyridines has been studied extensively. For example, the relative nucleophilicities of the nitrogen atoms in the peripheral pyridine ring of 6-methylbenzo[b]naphthyridines have been investigated .

Scientific Research Applications

Synthesis and Derivatives

Benzo[h][1,6]naphthyridine-5-carbaldehyde is a compound that serves as a starting material for the synthesis of various derivatives. For example, it has been used in the synthesis of benzo[3,4-h][1,6]naphthyridine derivatives through Friedländer condensation, a process involving reactive methylenes (Rote et al., 2011). This synthesis approach is significant for generating novel compounds with potential applications in various fields.

Fluorescence Properties and Interactions

The fluorescence properties of benzo[h][1,6]naphthyridine-5-carbaldehyde derivatives have been a subject of research, particularly their interactions with solvents and biomolecules. Studies have been conducted to investigate the fluorescence spectroscopic properties of these compounds in different organic solvents and their interactions with bovine serum albumin (BSA) (Shelar et al., 2011). This research is vital for understanding the photophysical behavior of these compounds and their potential as fluorescent probes in biological systems.

Photophysical and Electro Luminescence Studies

Further research into the photophysical properties of benzo[h][1,6]naphthyridine-5-carbaldehyde derivatives includes the analysis of their electro luminescence and fluorescence properties. Studies have been conducted to understand the impact of electron donor-acceptor substituents on these properties, along with investigations into the compounds' fluorescent quantum yields (Kumar et al., 2017). Such research is essential for the development of new materials with desirable luminescent properties for various applications.

Potential Applications in Fluorescence Probing

The interaction of benzo[h][1,6]naphthyridine-5-carbaldehyde derivatives with proteins like human serum albumin (HSA) and BSA has been explored, indicating their potential as neutral and hydrophobic fluorescence probes. This ability to act as fluorescence probes could be significant for examining microenvironments in proteins, polymers, micelles, and other organized assemblies (Shelar et al., 2012).

Catalyzed Synthesis of Functionalized Derivatives

Research also indicates that benzo[h][1,6]naphthyridine-5-carbaldehyde can undergo catalyzed reactions to produce functionalized derivatives. For instance, a study demonstrated the synthesis of such derivatives via a three-component reaction catalyzed by L-proline, highlighting a method that is both environmentally friendly and efficient (Fu et al., 2014).

Safety And Hazards

“Benzo[h][1,6]naphthyridine-5-carbaldehyde” may cause eye irritation and skin irritation. It may also be harmful if swallowed or absorbed through the skin .

Future Directions

The future research directions for “Benzo[h][1,6]naphthyridine-5-carbaldehyde” and other 1,6-naphthyridines include further exploration of their synthesis and biological applications. There is a particular interest in their potential as anticancer agents .

properties

IUPAC Name

benzo[h][1,6]naphthyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-12-10-5-3-7-14-13(10)9-4-1-2-6-11(9)15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCCXVYVMZWAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355923
Record name benzo[h][1,6]naphthyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[h][1,6]naphthyridine-5-carbaldehyde

CAS RN

69164-27-8
Record name benzo[h][1,6]naphthyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Li, Z Tian, X Ge, Z Xu, Y Feng, Z Liu - European journal of medicinal …, 2019 - Elsevier
A range of fluorine and naphthyridine–based half-sandwich iridium (III) and ruthenium (II) complexes were synthesized. The iridium complexes possessed excellent antiproliferative …
Number of citations: 44 www.sciencedirect.com

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